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Introduction
Dirozalkib is a potent, next-generation small molecule inhibitor targeting Anaplastic Lymphoma

Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[1][2] It has demonstrated

significant anti-tumor activity, particularly in the context of non-small cell lung cancer (NSCLC)

harboring ALK or ROS1 rearrangements.[3] This technical guide provides an in-depth overview

of Dirozalkib's molecular characteristics, mechanism of action, relevant signaling pathways,

and generalized experimental protocols for its evaluation.

Molecular and Physicochemical Properties
Dirozalkib's fundamental molecular attributes are summarized in the table below, providing a

quick reference for researchers.

Property Value Source

Molecular Formula C27H32ClN5O4S [4][5][6]

Molecular Weight 558.09 g/mol [4][5]

CAS Number 1893419-37-8 [4][5]

Synonyms XZP-3621, dirozalkibum [1]
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Mechanism of Action and Signaling Pathway
Dirozalkib functions as a dual inhibitor of ALK and ROS1 receptor tyrosine kinases.[1] In

certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g.,

EML4-ALK, CD74-ROS1) that result in constitutive activation of these kinases.[7][8] This

aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis through the

activation of downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT

pathways.[7][8][9]

Dirozalkib competitively binds to the ATP-binding pocket of the ALK and ROS1 kinase

domains, preventing the phosphorylation of downstream substrates and effectively blocking the

oncogenic signaling cascade.[9]
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Dirozalkib's inhibition of ALK/ROS1 signaling pathways.
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Experimental Protocols
The following sections outline generalized experimental protocols for assessing the inhibitory

activity of Dirozalkib against ALK and ROS1 kinases. These are based on standard

methodologies in the field.

In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay quantifies the direct inhibitory effect of Dirozalkib on the enzymatic activity of ALK

and ROS1.

1. Materials and Reagents:

Recombinant human ALK or ROS1 kinase domain.

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 or a specific

peptide substrate like IGF-1Rtide for ROS1).[5][11]

ATP solution.

Dirozalkib stock solution (dissolved in DMSO).

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).[7]

384-well plates.

Luminometer.

2. Procedure:

Prepare serial dilutions of Dirozalkib in the kinase assay buffer.

In a 384-well plate, add the Dirozalkib dilutions or a vehicle control (DMSO).

Add the recombinant ALK or ROS1 kinase to each well.
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Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final

ATP concentration should be near the Km value for the respective kinase.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[7][10]

Stop the reaction and measure the remaining ATP (and thus, the amount of ADP produced)

by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

Measure the luminescence using a luminometer.

Calculate the percentage of kinase activity relative to the vehicle control and plot the dose-

response curve to determine the IC50 value for Dirozalkib.
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Generalized workflow for an in vitro kinase inhibition assay.

Cellular Assay for ALK/ROS1 Phosphorylation
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This Western blot-based assay determines the effect of Dirozalkib on the phosphorylation of

ALK or ROS1 and their downstream signaling proteins in a cellular context.

1. Materials and Reagents:

ALK or ROS1-positive cancer cell lines (e.g., H3122, Karpas-299 for ALK).[6]

Cell culture medium and supplements.

Dirozalkib stock solution (dissolved in DMSO).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

BCA protein assay kit.

SDS-PAGE gels and electrophoresis equipment.

PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-

ERK, anti-phospho-AKT, anti-total-AKT).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

2. Procedure:

Plate ALK or ROS1-positive cells and grow to 70-80% confluency.

Treat the cells with various concentrations of Dirozalkib or a vehicle control for a specified

time (e.g., 2-6 hours).

Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates using a BCA assay.

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane and then incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and add ECL substrate to visualize the protein bands using an

imaging system.

Analyze the band intensities to determine the effect of Dirozalkib on protein

phosphorylation.

Conclusion
Dirozalkib is a promising therapeutic agent for cancers driven by ALK or ROS1

rearrangements. Its dual inhibitory mechanism and potent activity warrant further investigation

and clinical development. The technical information and generalized protocols provided in this

guide serve as a valuable resource for researchers and scientists working to further

characterize and evaluate this novel inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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